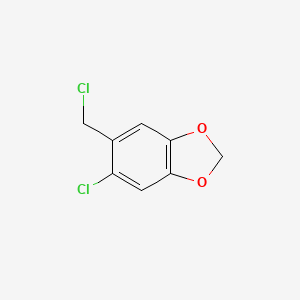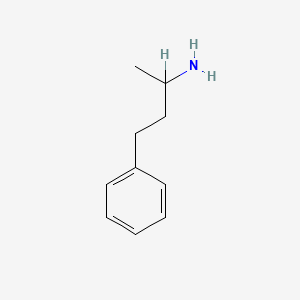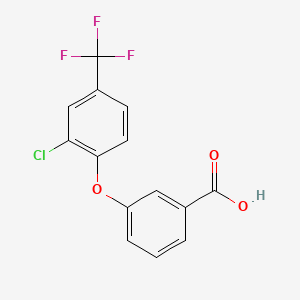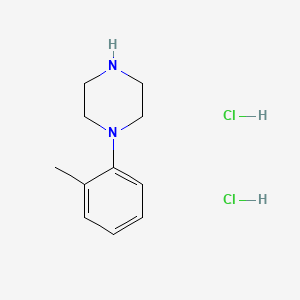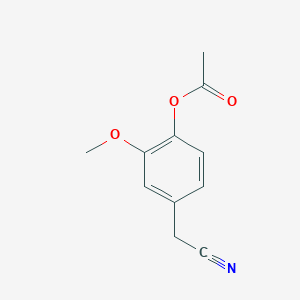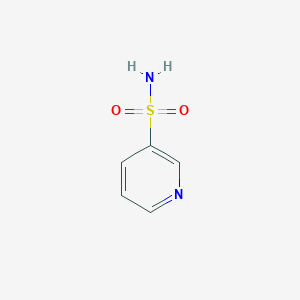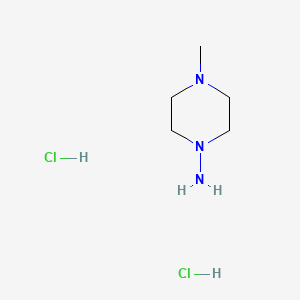
4-甲基哌嗪-1-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylpiperazin-1-amine dihydrochloride is a derivative of piperazine, a heterocyclic organic compound. This compound is widely used as an intermediate in the synthesis of pharmaceutical agents. It is particularly important in the production of Rifampicin, an antibiotic used to treat various bacterial infections such as tuberculosis, leprosy, and Legionnaire’s disease .
科学研究应用
1-amino-4-methylpiperazine is used in the synthesis of various pharmaceutical compounds. It is a key intermediate in the production of Rifampicin. Additionally, it is used in the synthesis of pyrazolo-pyrazine and pyridine derivatives. It also acts as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles .
作用机制
Target of Action
4-Methylpiperazin-1-amine dihydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms It’s known that piperazine compounds, which 4-methylpiperazin-1-amine dihydrochloride is a derivative of, generally mediate their anthelmintic action by paralyzing parasites .
Mode of Action
Piperazine compounds, in general, are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This might provide some insight into the potential interaction of 4-methylpiperazin-1-amine dihydrochloride with its targets.
Biochemical Pathways
A study on a new piperazine derivative showed anti-inflammatory effects, suggesting that piperazine derivatives might influence inflammatory pathways .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially impact its bioavailability.
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound might cause paralysis in parasites, leading to their expulsion from the host body .
Action Environment
It’s known that the compound is sensitive to air and light , which could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
Piperazine, 1-amino-4-methyl-, dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA (γ-aminobutyric acid) receptors, which are inhibitory neurotransmitter receptors in the nervous system . This interaction can lead to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms. Additionally, it may interact with other enzymes involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of Piperazine, 1-amino-4-methyl-, dihydrochloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can alter cell signaling pathways, leading to changes in cellular responses. Furthermore, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of Piperazine, 1-amino-4-methyl-, dihydrochloride involves several key interactions at the molecular level. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This binding interaction results in the inhibition of acetylcholine at the myoneural junction, leading to neuromuscular effects such as flaccid paralysis. Additionally, it may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine, 1-amino-4-methyl-, dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Piperazine, 1-amino-4-methyl-, dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including neuromuscular effects and alterations in cellular metabolism .
Metabolic Pathways
Piperazine, 1-amino-4-methyl-, dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and overall biochemical function .
Transport and Distribution
The transport and distribution of Piperazine, 1-amino-4-methyl-, dihydrochloride within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of Piperazine, 1-amino-4-methyl-, dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s activity and overall biochemical function .
准备方法
The synthesis of 1-amino-4-methylpiperazine involves several steps. It is obtained from piperazine hexahydrate through methylation, hydrolysis, nitrosation, and reduction. Another method involves the chlorination of methyl (diethanol)amine followed by cyclization of the resulting di(chloroethyl)amine in aqueous hydrazine .
化学反应分析
1-amino-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds
相似化合物的比较
4-methylpiperazin-1-amine dihydrochloride can be compared with other piperazine derivatives such as:
- 1-Amino-4-ethylpiperazine
- 1-Amino-4-phenylpiperazine
- 1-Amino-4-benzylpiperazine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents can affect the compound’s pharmacokinetic and pharmacodynamic properties, making each derivative unique in its applications .
属性
CAS 编号 |
40675-60-3 |
|---|---|
分子式 |
C5H14ClN3 |
分子量 |
151.64 g/mol |
IUPAC 名称 |
4-methylpiperazin-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-7-2-4-8(6)5-3-7;/h2-6H2,1H3;1H |
InChI 键 |
REWGFYXAHKAUBT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)N.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)N.Cl |
Key on ui other cas no. |
40675-60-3 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



